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Compound of Interest

Compound Name: Bis(2-ethoxyethyl) adipate

Cat. No.: B086696 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bis(2-ethoxyethyl) adipate is a diester of adipic acid and 2-ethoxyethanol, commonly used as

a plasticizer in various polymer formulations. Its molecular structure and purity are critical

parameters that directly influence its physical and chemical properties in final products. Nuclear

Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the

unambiguous structural elucidation and purity assessment of such compounds. This application

note provides a detailed guide to the interpretation of the ¹H and ¹³C NMR spectra of bis(2-
ethoxyethyl) adipate. The included protocols and data tables serve as a valuable resource for

researchers and professionals engaged in the analysis of esters and related compounds.

Disclaimer: The ¹H and ¹³C NMR spectral data presented in this document are predicted values

based on established chemical shift principles, as experimental data was not publicly available

at the time of publication. This information is intended for illustrative and educational purposes.

Predicted Spectral Data
The predicted ¹H and ¹³C NMR data for bis(2-ethoxyethyl) adipate in deuterated chloroform

(CDCl₃) are summarized below. These tables provide the chemical shifts (δ), multiplicities,

coupling constants (J), and assignments for each unique proton and carbon environment in the

molecule.
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Predicted ¹H NMR Data

Label
Chemical
Shift (δ,
ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

a 4.22 t 4H 4.8
-O-CH₂-CH₂-

O-

b 3.65 t 4H 4.8
-O-CH₂-CH₂-

O-

c 3.52 q 4H 7.0 -O-CH₂-CH₃

d 2.30 t 4H 7.4
-CO-CH₂-

CH₂-

e 1.65 m 4H -
-CO-CH₂-

CH₂-

f 1.20 t 6H 7.0 -O-CH₂-CH₃

Predicted ¹³C NMR Data
Label Chemical Shift (δ, ppm) Assignment

1 173.5 C=O

2 69.0 -O-CH₂-CH₂-O-

3 66.5 -O-CH₂-CH₂-O-

4 64.0 -O-CH₂-CH₃

5 34.0 -CO-CH₂-CH₂-

6 24.5 -CO-CH₂-CH₂-

7 15.0 -O-CH₂-CH₃

Spectral Interpretation
The ¹H NMR spectrum of bis(2-ethoxyethyl) adipate is characterized by six distinct signals, all

of which are multiplets due to spin-spin coupling with neighboring protons. The symmetry of the
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molecule results in chemically equivalent protons on both sides of the central adipate core,

leading to a simplified spectrum.

The triplets at 4.22 ppm (a) and 3.65 ppm (b) are characteristic of the methylene protons in

the ethoxyethyl groups, with the downfield shift of signal (a) attributed to its proximity to the

ester oxygen.

The quartet at 3.52 ppm (c) and the triplet at 1.20 ppm (f) represent the ethyl group protons.

The signals for the adipate methylene protons appear as a triplet at 2.30 ppm (d) for the

protons adjacent to the carbonyl groups and a multiplet around 1.65 ppm (e) for the central

methylene protons.

The ¹³C NMR spectrum shows seven signals, consistent with the seven unique carbon

environments in the molecule.

The carbonyl carbon of the ester group (1) is observed at the lowest field (173.5 ppm).

The four signals in the range of 64.0-69.0 ppm correspond to the four different methylene

carbons attached to oxygen atoms.

The two upfield signals at 34.0 ppm and 24.5 ppm are assigned to the methylene carbons of

the adipate backbone.

The most upfield signal at 15.0 ppm is attributed to the methyl carbon of the ethoxy group.

Experimental Protocols
Sample Preparation

Sample Weighing: Accurately weigh 10-20 mg of bis(2-ethoxyethyl) adipate directly into a

clean, dry vial.

Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Dissolution: Gently swirl the vial to ensure complete dissolution of the sample. If necessary,

briefly sonicate the sample.
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Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug

of glass wool in the Pasteur pipette during transfer.

NMR Data Acquisition
Instrument: 500 MHz NMR Spectrometer

¹H NMR Parameters:

Pulse Program: zg30

Number of Scans (NS): 16

Relaxation Delay (D1): 1.0 s

Acquisition Time (AQ): 3.0 s

Spectral Width (SW): 20 ppm

Temperature: 298 K

¹³C NMR Parameters:

Pulse Program: zgpg30

Number of Scans (NS): 1024

Relaxation Delay (D1): 2.0 s

Acquisition Time (AQ): 1.5 s

Spectral Width (SW): 240 ppm

Temperature: 298 K

Visualizations
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Caption: Molecular structure of bis(2-ethoxyethyl) adipate with atom numbering.
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Caption: Experimental workflow for NMR analysis.

To cite this document: BenchChem. [Application Note: 1H and 13C NMR Spectral
Interpretation of Bis(2-ethoxyethyl) Adipate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086696#1h-nmr-and-13c-nmr-spectral-interpretation-
of-bis-2-ethoxyethyl-adipate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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